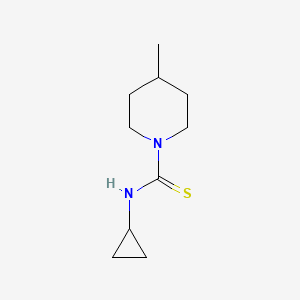

N-cyclopropyl-4-methylpiperidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-methylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-8-4-6-12(7-5-8)10(13)11-9-2-3-9/h8-9H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQHCVHPONLROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methylpiperidine-1-carbothioamide typically involves the reaction of cyclopropylamine with 4-methylpiperidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-methylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-cyclopropyl-4-methylpiperidine-1-carbothioamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-4-methylpiperidine-1-carbothioamide with key analogs:

| Compound Name | Core Structure | Key Substituents | Functional Groups | Reported Bioactivity |

|---|---|---|---|---|

| This compound | Piperidine | 4-methyl, N-cyclopropyl | Carbothioamide (C=S) | Inferred: Enhanced metabolic stability; potential kinase/modulatory activity |

| N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide | Piperazine | 4-methyl, N-(4-methoxyphenyl) | Carbothioamide (C=S) | Anti-inflammatory effects |

| N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide | Piperidine | N-benzyl, 2-pyridinyl | Carbothioamide (C=S) | Inferred: Neuropharmacology or receptor modulation |

| N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | Piperidine | N-(chlorophenyl), 6-cyclopropylpyrimidinyl | Carboxamide (C=O) | COX inhibition, anti-inflammatory |

| 4-Methylpiperazine-1-carbothioamide derivatives | Piperazine | Variable substituents | Carbothioamide (C=S) | Broad reactivity; antimicrobial/anticancer potential |

Key Observations:

Carbothioamide vs. Carboxamide: The sulfur atom in carbothioamide increases lipophilicity and may enhance membrane permeability compared to carboxamides .

Cyclopropyl Group : Present in both the target compound and N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide , this group likely stabilizes the molecule against cytochrome P450-mediated oxidation.

Piperidine vs. Piperazine Cores : Piperidine (6-membered, one N) offers different conformational flexibility and basicity compared to piperazine (6-membered, two N atoms), influencing binding to targets like enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide | N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |

|---|---|---|---|

| LogP | Estimated: ~2.5–3.5 (moderate lipophilicity) | Higher due to methoxyphenyl (~3.0–4.0) | Lower due to carboxamide (~1.5–2.5) |

| Metabolic Stability | High (cyclopropyl resists oxidation) | Moderate (methoxyphenyl may undergo demethylation) | Moderate (carboxamide susceptible to hydrolysis) |

| Hydrogen-Bonding | Reduced (C=S vs. C=O) | Reduced (C=S) | Higher (C=O) |

Biological Activity

N-cyclopropyl-4-methylpiperidine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives characterized by the presence of a cyclopropyl group and a carbothioamide moiety. The chemical formula can be represented as follows:

The unique cyclopropyl ring contributes to the compound's lipophilicity and influences its interaction with biological targets.

The biological activity of this compound has been attributed to its ability to modulate various signaling pathways. Notably, it exhibits significant inhibitory effects on osteoclast differentiation, which is crucial in bone resorption processes. The mechanism involves the inhibition of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, leading to reduced bone resorption activity. This was demonstrated in vitro with an IC50 value of 0.64 µM against RANKL-induced osteoclast cells .

Structure-Activity Relationship (SAR)

A series of derivatives based on this compound have been synthesized to explore their biological properties further. The SAR studies indicate that the lipophilicity of the compounds plays a critical role in their biological efficacy. For instance, modifications to the cyclopropyl or piperidine moieties can significantly alter their potency against osteoclast differentiation .

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5b | Structure | 0.64 | Inhibitor of osteoclast differentiation |

| 5c | Structure | 1.20 | Moderate inhibitor |

| 5d | Structure | 2.50 | Weak inhibitor |

Anti-Osteoclast Activity

In a study focused on the anti-osteoclast activity of this compound, researchers evaluated its effects on primary murine osteoclast cells. The results showed that treatment with this compound led to a significant decrease in the expression levels of osteoclast-specific markers such as TRAP (tartrate-resistant acid phosphatase) and cathepsin K, indicating effective inhibition of osteoclastogenesis .

Potential for Drug Development

The unique properties of this compound position it as a promising candidate for drug development aimed at treating conditions related to excessive bone resorption, such as osteoporosis. Its ability to selectively inhibit osteoclast formation without affecting other cell types suggests a potential therapeutic window that could minimize side effects commonly associated with broader anti-resorptive therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-4-methylpiperidine-1-carbothioamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

- Cyclopropane introduction : Use cyclopropylamine or cyclopropylmethyl reagents under nucleophilic substitution conditions (e.g., THF solvent, room temperature) .

- Carbothioamide formation : React piperidine intermediates with thiocarbonylating agents (e.g., Lawesson’s reagent) in anhydrous conditions .

- Critical conditions : Temperature control (20–60°C), inert atmosphere (N₂/Ar), and pH adjustment to prevent hydrolysis of the thioamide group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm piperidine ring conformation, cyclopropyl CH₂ groups (~δ 0.5–1.5 ppm), and thioamide NH signals (~δ 8–10 ppm) .

- FT-IR : Identify thioamide C=S stretch (~1200–1250 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent placement .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and scalability while minimizing side products?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from byproducts like oxidized thioamide derivatives .

- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., DBU) to reduce side reactions .

- Scale-up adjustments : Transition from batch to flow chemistry for better temperature control and reaction homogeneity, improving yield consistency .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Structural-activity comparison : Analyze substituent effects (e.g., methyl vs. methoxy groups on the piperidine ring) using molecular docking to assess target binding affinity variations .

- Assay standardization : Replicate studies under uniform conditions (e.g., enzyme concentration, buffer pH) to isolate variable impacts .

- Meta-analysis : Cross-reference datasets from PubChem and CAS to identify trends in IC₅₀ values against targets like kinases or GPCRs .

Q. How do modifications to the piperidine or cyclopropyl moieties influence the compound’s interaction with biological targets, and what computational methods support these analyses?

- Methodological Answer :

- Piperidine modifications : Introducing bulkier substituents (e.g., isopropyl) reduces conformational flexibility, potentially enhancing selectivity for hydrophobic binding pockets .

- Cyclopropyl adjustments : Fluorination at the cyclopropyl ring improves metabolic stability, as shown in MD simulations predicting enhanced resistance to CYP450 oxidation .

- Computational tools : Use Schrödinger’s Glide for docking studies and AMBER for free-energy calculations to quantify binding interactions .

Data Contradiction Analysis

- Example : Discrepancies in enzyme inhibition assays may arise from:

- Varied assay pH : Thioamide stability decreases above pH 7.5, altering apparent activity .

- Impurity interference : Unpurified batches containing residual thiourea byproducts may show false-positive inhibition .

- Resolution : Validate purity via HPLC (>95%) and repeat assays under buffered (pH 7.0) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.